molecular formula C8H9NO2 B1357405 2-(5-Methylpyridin-2-yl)acetic acid CAS No. 848093-05-0

2-(5-Methylpyridin-2-yl)acetic acid

Cat. No.: B1357405
CAS No.: 848093-05-0
M. Wt: 151.16 g/mol
InChI Key: TYHTUJMBDHMENY-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. It features a pyridine ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting from 5-Methylpyridin-2-ol: The compound can be synthesized by reacting 5-methylpyridin-2-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds via nucleophilic substitution.

  • Starting from 5-Methylpyridin-2-ylmethanamine: Another synthetic route involves the reaction of 5-methylpyridin-2-ylmethanamine with chloroacetic acid under similar conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of starting materials and reaction conditions can be optimized to minimize by-products and improve efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the pyridine ring or the acetic acid moiety.

  • Substitution: Nucleophilic substitution reactions are common, where the acetic acid moiety can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often facilitated by bases like sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and thioesters.

Scientific Research Applications

2-(5-Methylpyridin-2-yl)acetic acid has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-Methylpyridin-2-yl)acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)acetic acid: Similar structure but lacks the methyl group at the 5-position.

  • 2-(3-Methylpyridin-2-yl)acetic acid: Similar structure but with the methyl group at the 3-position instead of the 5-position.

  • 2-(4-Methylpyridin-2-yl)acetic acid: Similar structure but with the methyl group at the 4-position.

Uniqueness: 2-(5-Methylpyridin-2-yl)acetic acid is unique due to the position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(5-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-2-3-7(9-5-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHTUJMBDHMENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597761
Record name (5-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848093-05-0
Record name (5-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(5-Methylpyridin-2-yl)acetic acid was prepared using analogous procedures to those used for the preparation of (5-methoxypyridin-2-yl)acetic acid (SM-1ab) substituting 2-bromo-5-methylpyridine for 2-bromo-5-methoxypyridine.
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